[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
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Overview
Description
[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is a complex organic compound that features a cyclopropyl group, a cyclohexyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting with the preparation of the cyclopropyl and cyclohexyl intermediates One common approach is to first synthesize the cyclopropylamine and cyclohexylamine derivatives, followed by their coupling with benzyloxycarbonyl chloride under basic conditions to form the protected amines
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-propionic acid
- [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-butyric acid
Uniqueness
Compared to similar compounds, [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid offers a unique combination of structural features that enhance its reactivity and versatility. The presence of both cyclopropyl and cyclohexyl groups, along with the acetic acid moiety, allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
2-[[4-[cyclopropyl(phenylmethoxycarbonyl)amino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-18(23)12-20-15-6-8-16(9-7-15)21(17-10-11-17)19(24)25-13-14-4-2-1-3-5-14/h1-5,15-17,20H,6-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXOJYYIQJHMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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